Acetic acid;2-methoxy-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-methoxy-6-methylphenol is an organic compound that combines the properties of acetic acid and a substituted phenol. This compound is known for its unique chemical structure, which includes a methoxy group and a methyl group attached to the phenol ring. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methoxy-6-methylphenol can be achieved through several methods. One common approach involves the esterification of 2-methoxy-6-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2-methoxy-6-methylphenol using air or oxygen in the presence of a platinum catalyst. This method is efficient and yields high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-methoxy-6-methylphenol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sulfuric acid, hydrochloric acid, and nitric acid are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-methoxy-6-methylphenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of acetic acid;2-methoxy-6-methylphenol involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, including those involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, known for its reprotoxic potential.
Hydroquinone: A reduced form of quinone, used in various industrial and biological applications.
Uniqueness
Acetic acid;2-methoxy-6-methylphenol is unique due to its combination of functional groups, which impart specific chemical properties. The presence of both methoxy and methyl groups on the phenol ring enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
60632-42-0 |
---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
acetic acid;2-methoxy-6-methylphenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-6-4-3-5-7(10-2)8(6)9;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
GUPFTHWHNBUIND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.